Cas no 616196-35-1 (Ethanone, 1-(3-chlorophenyl)-2-[2-(methylthio)-4-pyrimidinyl]-)
616196-35-1 structure
Product Name:Ethanone, 1-(3-chlorophenyl)-2-[2-(methylthio)-4-pyrimidinyl]-
CAS No:616196-35-1
MF:C13H11ClN2OS
MW:278.757240533829
CID:390740
PubChem ID:22322053
Update Time:2025-04-19
Ethanone, 1-(3-chlorophenyl)-2-[2-(methylthio)-4-pyrimidinyl]- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(3-chlorophenyl)-2-[2-(methylthio)-4-pyrimidinyl]-
- 1-(3-chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone
- SCHEMBL3063975
- 1-(3-Chlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone
- DTXSID10624751
- 1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one
- 616196-35-1
-
- Inchi: 1S/C13H11ClN2OS/c1-18-13-15-6-5-11(16-13)8-12(17)9-3-2-4-10(14)7-9/h2-7H,8H2,1H3
- InChI Key: HUTIKZOOQHDVAL-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(CC1C=CN=C(N=1)SC)=O
Computed Properties
- Exact Mass: 278.0280618g/mol
- Monoisotopic Mass: 278.0280618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 68.2Ų
Ethanone, 1-(3-chlorophenyl)-2-[2-(methylthio)-4-pyrimidinyl]- Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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